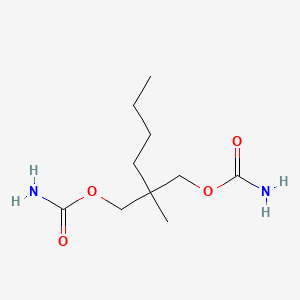
1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is a centrally acting pressure-lowering agent that produces its hypotensive effect by direct action on the brain stem vasomotor centers . This compound is known for its use in the medical field as a sedative and anxiolytic drug.
Métodos De Preparación
The synthesis of 1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate involves several steps. One common method includes the aldol addition followed by hydrogenation or the classical combination of hydroxymethylation catalyzed by alkali hydroxides and Cannizzaro-type disproportionation with formaldehyde . These methods are employed to produce the compound on an industrial scale.
Análisis De Reacciones Químicas
1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using common reducing agents.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate has several scientific research applications:
Chemistry: It is used in the synthesis of various chemical compounds.
Biology: The compound is studied for its effects on biological systems, particularly its hypotensive effects.
Industry: The compound is used in the production of polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate involves its direct action on the brain stem vasomotor centers. It reduces the amplitude of blood pressure rises elicited by electrical stimulation of cardiovascular centers of the brain stem. This effect is produced by a reduction of the vascular peripheral resistance without altering the cardiac output .
Comparación Con Compuestos Similares
1,3-Propanediol, 2-butyl-2-methyl-, dicarbamate can be compared with similar compounds such as:
2-Methyl-2-propyl-1,3-propanediol: This compound has sedative, anticonvulsant, and muscle relaxant effects.
2-Butyl-2-ethyl-1,3-propanediol: Used in the synthesis of polyesters and has applications in polymer and coating industries.
Meprobamate: Another centrally acting pressure-lowering agent with similar hypotensive effects.
These comparisons highlight the unique properties of this compound, particularly its specific action on the brain stem vasomotor centers and its use as a sedative and anxiolytic drug.
Propiedades
Número CAS |
3124-50-3 |
|---|---|
Fórmula molecular |
C10H20N2O4 |
Peso molecular |
232.28 g/mol |
Nombre IUPAC |
[2-(carbamoyloxymethyl)-2-methylhexyl] carbamate |
InChI |
InChI=1S/C10H20N2O4/c1-3-4-5-10(2,6-15-8(11)13)7-16-9(12)14/h3-7H2,1-2H3,(H2,11,13)(H2,12,14) |
Clave InChI |
PCLRAGNZCNZQCA-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C)(COC(=O)N)COC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


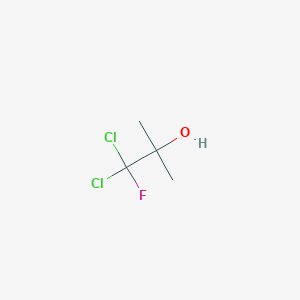

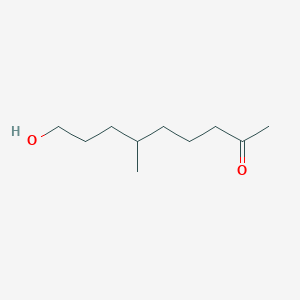

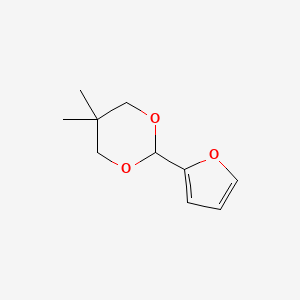

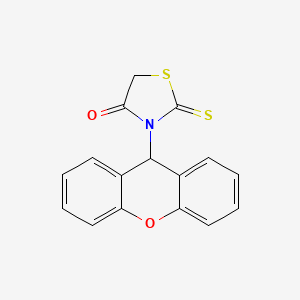
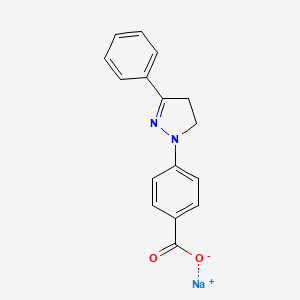

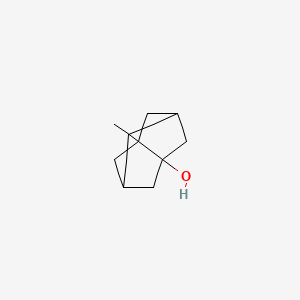
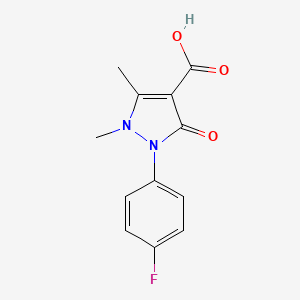

![2,4-Bis[(2,4-dichlorophenyl)methylsulfanyl]-6-methylpyrimidine](/img/structure/B14743870.png)

